(R)-1-(pyridin-2-ylmethyl)piperidin-3-ol

Chiral Chemistry Medicinal Chemistry Receptor Binding

Why choose (R)-1-(pyridin-2-ylmethyl)piperidin-3-ol? This enantiomerically pure building block is essential for stereospecific drug discovery. Chirality is critical: a related piperidin-3-ol CCR5 antagonist displayed a 25-fold potency difference between enantiomers. Using the (R)-enantiomer ensures accurate SAR data, avoids false negatives, and accelerates lead optimization in CNS and oncology programs. The 2-pyridinylmethyl motif is a privileged scaffold for PI3K inhibitor design. Order the pure (R)-enantiomer to eliminate the risks associated with racemic mixtures.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B8505864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(pyridin-2-ylmethyl)piperidin-3-ol
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=N2)O
InChIInChI=1S/C11H16N2O/c14-11-5-3-7-13(9-11)8-10-4-1-2-6-12-10/h1-2,4,6,11,14H,3,5,7-9H2/t11-/m1/s1
InChIKeyAQUMROUGWVRZLQ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(pyridin-2-ylmethyl)piperidin-3-ol: Understanding the Baseline for Chiral Procurement


(R)-1-(pyridin-2-ylmethyl)piperidin-3-ol is a chiral piperidine derivative [1] possessing a stereocenter at the 3-position of the piperidine ring. Its molecular framework, featuring a pyridin-2-ylmethyl substituent and a chiral hydroxyl group, is a privileged scaffold in medicinal chemistry. This specific enantiomer is a key intermediate or active moiety in the development of pharmaceuticals, particularly those targeting the central nervous system and oncology pathways . Its utility stems from the potential for stereospecific interactions with biological targets, which can lead to differentiated pharmacological profiles when compared to its enantiomer or non-chiral analogs.

The Risk of Generic Substitution: Why (R)-1-(pyridin-2-ylmethyl)piperidin-3-ol Cannot Be Interchanged


Substituting (R)-1-(pyridin-2-ylmethyl)piperidin-3-ol with its (S)-enantiomer or racemate in a research or industrial process introduces significant and often unpredictable risks. Chirality is a critical determinant of biological activity, and the three-dimensional orientation of the 3-hydroxyl group profoundly influences binding affinity, selectivity, and metabolic stability [1]. As demonstrated by a piperidin-3-ol derivative acting as a CCR5 antagonist, a single stereocenter can dictate a 25-fold difference in antiviral potency between enantiomers [2]. Such dramatic variations underscore that a racemate or the incorrect enantiomer cannot be assumed to possess even a fraction of the desired activity, potentially leading to false negatives in screening, failed syntheses, or irreproducible data. The following section provides a detailed, data-driven comparison against the most relevant alternatives.

Quantitative Evidence Guide: Data-Driven Selection of (R)-1-(pyridin-2-ylmethyl)piperidin-3-ol Over Analogs


Chiral Enantiomer: A Structural Basis for Differential Binding

The (R)-enantiomer of 1-(pyridin-2-ylmethyl)piperidin-3-ol is a defined chiral entity (CAS 200113-14-0 for the racemate, with the R-enantiomer available as a specific research chemical ). The presence of the chiral center at the 3-hydroxyl position is a key structural feature that differentiates it from non-chiral analogs [1]. In a related series of piperidine-based CCR5 antagonists, the chirality at a similar position was found to be crucial; for example, an (R)-enantiomer in that series exhibited a 25-fold higher antiviral potency compared to its (S)-enantiomer, with IC50 values of 0.6 nM vs 15 nM, respectively [2]. While not a direct measurement of this compound, this is a class-level inference that the chirality of the 3-hydroxy-piperidine motif is a critical driver of biological activity and that the (R)-enantiomer may offer a distinct activity profile compared to the (S)-enantiomer.

Chiral Chemistry Medicinal Chemistry Receptor Binding

Positional Isomer: 3-Hydroxy vs. 4-Hydroxy Substitution

A direct and quantifiable comparison can be made with its positional isomer, 1-(pyridin-2-ylmethyl)piperidin-4-ol. The 3-hydroxy isomer possesses a pKa of approximately 14.8 for its hydroxyl group, whereas the 4-hydroxy isomer has a calculated pKa of ~15.2 [1]. This small but measurable difference in acidity arises from the different inductive and field effects of the piperidine nitrogen on the hydroxyl group at the 3- versus the 4-position. This difference in physicochemical properties can translate to variations in hydrogen-bonding capacity and, consequently, in binding affinity to biological targets, as the spatial orientation of the hydrogen bond donor is distinct.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Regioisomer: 2-Pyridinylmethyl vs. 3-Pyridinylmethyl Substitution

The position of the nitrogen atom on the pyridine ring is a critical determinant of the compound's properties. (R)-1-(pyridin-2-ylmethyl)piperidin-3-ol features a 2-pyridinylmethyl group, positioning the pyridine nitrogen adjacent to the linking methylene bridge. Its regioisomer, 1-(pyridin-3-ylmethyl)piperidin-3-ol, places the nitrogen at the meta position . This seemingly minor change has a significant impact on the molecule's ability to act as a bidentate ligand. The 2-pyridinylmethyl group can form stable 5-membered chelate rings with metal ions, a property not shared by the 3-isomer [1]. The difference in chelation strength is a quantifiable and well-documented physicochemical property, with 5-membered chelate rings being thermodynamically more stable than the larger or more strained rings formed by other regioisomers.

Medicinal Chemistry Ligand Design Metal Chelation

Validated Application Scenarios for (R)-1-(pyridin-2-ylmethyl)piperidin-3-ol


Enantioselective Synthesis of Chiral CNS Therapeutics

This compound serves as a critical chiral building block for synthesizing enantiopure drug candidates targeting CNS disorders. Its defined stereochemistry is essential for exploring structure-activity relationships (SAR) where the (R)-enantiomer may display the desired pharmacology, as evidenced by the 25-fold potency difference observed in related CCR5 antagonist programs [1]. Using this specific enantiomer ensures that downstream synthetic products maintain the intended 3D configuration required for optimal target engagement.

Development of Selective PI3K Inhibitors

The 2-pyridinylmethyl-piperidine motif is a recognized scaffold in PI3K inhibitor design [2]. The (R)-enantiomer provides a precise starting point for medicinal chemists aiming to optimize interactions within the chiral ATP-binding pocket of PI3K isoforms. Its use, as opposed to a racemic mixture, can expedite lead optimization by providing a clear, stereochemically-pure foundation from which to measure improvements in potency and isoform selectivity.

Ligand Design for Asymmetric Catalysis

The compound's ability to function as an N,O-bidentate ligand, particularly through the formation of stable 5-membered chelate rings via its 2-pyridinylmethyl group [3], makes it a valuable scaffold for designing chiral ligands for transition metals. These metal complexes can then be employed in asymmetric catalytic transformations, where the (R)-stereocenter of the ligand can induce chirality in the final product, enabling the efficient synthesis of other enantiopure compounds.

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